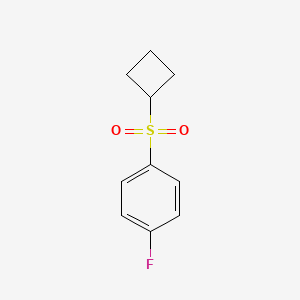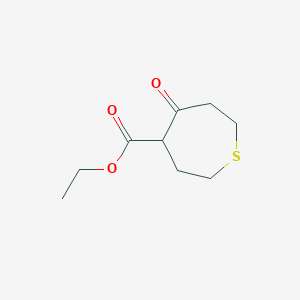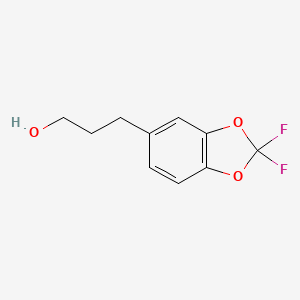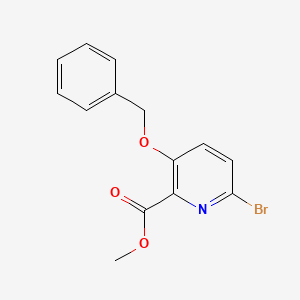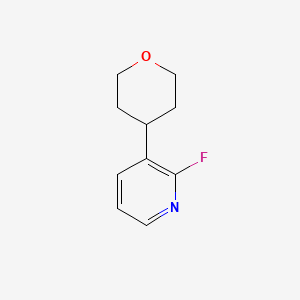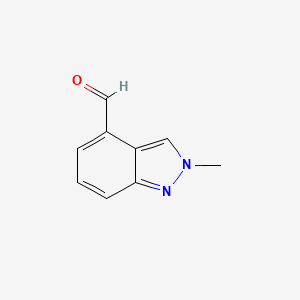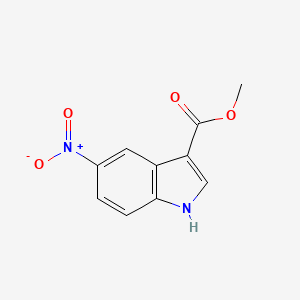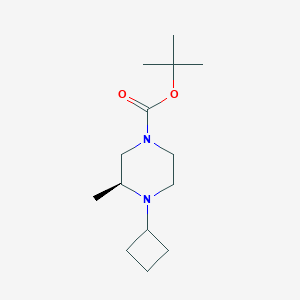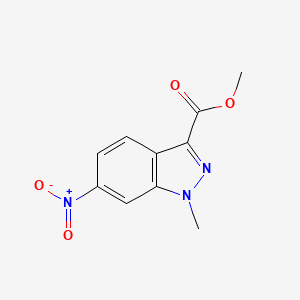
Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate
Overview
Description
“Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate” is a complex organic compound. It contains a cyclopentene ring, a carboxylate group attached to the ring, and a 3,5-difluoro-4-hydroxyphenyl group also attached to the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentene ring, the introduction of the carboxylate group, and the attachment of the 3,5-difluoro-4-hydroxyphenyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopentene ring, the carboxylate group, and the 3,5-difluoro-4-hydroxyphenyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylate group could allow for reactions involving nucleophiles, while the presence of the 3,5-difluoro-4-hydroxyphenyl group could allow for reactions involving electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate group could make it more polar and potentially more soluble in water .Scientific Research Applications
Fluorescent Chemosensors
Research indicates the development of fluorescent chemosensors based on related compounds, highlighting their application in detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity. Such chemosensors have potential in environmental monitoring and diagnostic assays (Roy, 2021).
Biomass-Derived Chemicals
Studies on the catalytic transformation of biomass-derived chemicals to create valuable intermediates, like cyclopentanones and their derivatives, are relevant to sustainable material science. This research demonstrates the potential of related compounds in synthesizing environmentally friendly materials and chemicals (Dutta & Bhat, 2021).
Antimicrobial Agents
Investigations into compounds like p-Cymene, which is structurally similar to the molecule , show antimicrobial properties. This highlights the potential use of related compounds in developing new antimicrobial agents, addressing the global challenge of antimicrobial resistance (Marchese et al., 2017).
Radical Scavengers for Cell Impairment
Chromones and their derivatives have been studied for their radical scavenging properties, suggesting their application in preventing cell impairment and diseases related to oxidative stress. Such properties could imply potential therapeutic applications of related compounds in medicine and pharmacology (Yadav et al., 2014).
Environmental Epigenetics
Research into the effects of environmental factors on DNA methylation patterns, focusing on compounds like 5-Hydroxymethylcytosine, sheds light on the potential of related compounds to influence epigenetic changes. This area could be critical for understanding the impact of environmental pollutants and chemicals on human health and disease (Efimova et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2O3/c1-18-13(17)9-4-2-3-8(9)7-5-10(14)12(16)11(15)6-7/h5-6,16H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFABCWJXPJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)C2=CC(=C(C(=C2)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)
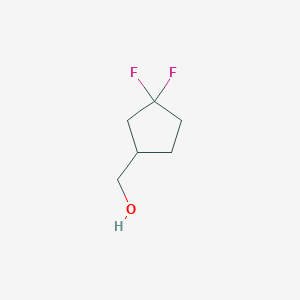
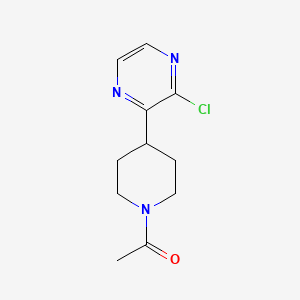

![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
